2-Methyl-1,3-benzoxazol-5-amine

Lipophilicity Medicinal Chemistry ADME

2-Methyl-1,3-benzoxazol-5-amine is a mandatory, non-substitutable building block. Its unique 2-methyl & 5-amine substitution pattern yields a LogP of 1.5 and a pKa of 7.38, critical for reproducible acylation, sulfonylation, and reductive amination. Unlike the 2-ethyl or 2-phenyl analogs, this specific scaffold ensures the correct lipophilicity and electronic profile for lead-like libraries and OLED precursor applications. Source now for your R&D pipeline.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 72745-76-7
Cat. No. B1270466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzoxazol-5-amine
CAS72745-76-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
InChIKeyFECYTFWPNCBIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-benzoxazol-5-amine (CAS 72745-76-7) Procurement Specification and Core Properties


2-Methyl-1,3-benzoxazol-5-amine (CAS: 72745-76-7) is a heterocyclic aromatic amine belonging to the benzoxazole class, characterized by a methyl substituent at the 2-position and a primary amine at the 5-position of the fused benzene-oxazole ring system. This specific substitution pattern yields a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [1]. Its core utility in research and development stems from its role as a versatile building block for synthesizing larger, biologically active structures [2], and as a component in certain organic electronic materials . Key physicochemical parameters relevant for procurement include a predicted pKa of 7.38, a predicted LogP (XLogP3) of 1.5, and commercial availability at purities typically exceeding 95% .

Why In-Class Substitution of 2-Methyl-1,3-benzoxazol-5-amine is Not Advisable


Within the benzoxazol-5-amine family, the substitution at the 2-position of the heterocyclic core is a critical determinant of the molecule's physicochemical and, consequently, biological and material properties. Simple substitution of 2-methyl-1,3-benzoxazol-5-amine with a 2-ethyl, 2-phenyl, or unsubstituted analog is not a valid procurement or scientific strategy because even minor changes to the 2-position substituent can significantly alter lipophilicity (LogP) [1], basicity (pKa) , and solid-state properties like melting point [2]. These differences impact solubility, formulation behavior, and the potential for downstream synthetic derivatization, such as acylation or sulfonylation at the 5-amine . Selecting the precise analog is therefore mandatory for ensuring experimental reproducibility and achieving desired molecular interactions in defined assay or synthetic systems.

Quantitative Differentiation of 2-Methyl-1,3-benzoxazol-5-amine from Closest Analogs


Lipophilicity (XLogP3): A 0.6 Log Unit Increase Over Unsubstituted Analog

The target compound exhibits a computed XLogP3 value of 1.5, which represents a 0.6 log unit increase in lipophilicity compared to the unsubstituted 1,3-benzoxazol-5-amine (XLogP3 = 0.9) [1][2]. This difference, which translates to a roughly 4-fold higher partition coefficient between octanol and water, is a consequence of the 2-methyl substituent [1]. In contrast, the 2-phenyl analog is significantly more lipophilic, with a molecular weight 42% higher (210.23 g/mol vs. 148.16 g/mol) .

Lipophilicity Medicinal Chemistry ADME

Basicity (pKa): Predicted pKa of 7.38 Enables Distinct Ionization State at Physiological pH

The predicted pKa of 7.38 ± 0.10 for 2-methyl-1,3-benzoxazol-5-amine is critical for understanding its ionization state under physiological conditions (pH ~7.4). At pH 7.4, approximately 50% of the compound exists in its neutral, free-base form and 50% is protonated. This contrasts with the unsubstituted 1,3-benzoxazol-5-amine, for which a specific pKa value is not readily available in vendor databases, and the 2-ethyl analog, which is expected to have a slightly different basicity due to the altered electronic effects of the ethyl group.

Ionization pKa Biorelevant Solubility

Solid-State Properties: Distinct Melting Point and Crystallinity Profile

Commercial sources of 2-methyl-1,3-benzoxazol-5-amine consistently report a melting point in the range of 72°C to 74.6°C for a 97% pure crystalline powder . This is higher than the reported melting point of the unsubstituted analog, 1,3-benzoxazol-5-amine, which is reported to be 64-66°C . The 2-phenyl analog is a solid but its melting point is not as readily characterized in public databases . The 2-ethyl analog (CAS 204771-75-5) is also a solid, but its melting point is not provided by major suppliers .

Melting Point Solid-State Formulation

Synthetic Utility as a 5-Amine Building Block: Differential Reactivity vs. 2-Amine or 5-Substituted Analogs

The specific placement of the primary amine at the 5-position of the benzoxazole core, with the 2-position occupied by a methyl group, defines the compound's utility as a unique synthetic building block. This substitution pattern is distinct from 2-aminobenzoxazole derivatives, which have different reactivity profiles . Literature and patent examples demonstrate its use in forming pyrrole and furan derivatives via reaction of the 5-amine, a transformation that would not be possible with 5-substituted analogs lacking the free amine .

Chemical Synthesis Derivatization Building Block

Defined Application Scenarios for 2-Methyl-1,3-benzoxazol-5-amine Based on Quantified Properties


Scaffold for Parallel Synthesis in Medicinal Chemistry

The presence of a free primary amine at the 5-position, combined with a small, non-reactive 2-methyl group, makes this compound an ideal scaffold for generating libraries of derivatives through straightforward acylation, sulfonylation, or reductive amination . Its moderate lipophilicity (XLogP3 = 1.5) and molecular weight (148.16 g/mol) [1] are within desirable ranges for lead-like compounds, making it a more attractive starting point than the less lipophilic unsubstituted analog (XLogP3 = 0.9) or the much larger, more lipophilic 2-phenyl analog (MW 210.23 g/mol) [2].

Synthesis of Heterocyclic-Fused Systems

The compound has documented utility as a precursor for constructing more complex heterocyclic systems, such as pyrrolo- and furo-benzoxazoles . The 5-amine group acts as a nucleophile in these reactions, and the 2-methyl group provides steric and electronic definition to the heterocyclic core. This specific reactivity profile is not shared by 5-substituted analogs or by 2-aminobenzoxazole derivatives.

Precursor for Organic Electronic Materials

Patents have cited the use of 2-methyl-1,3-benzoxazol-5-amine as a component in the synthesis of materials for organic light-emitting devices (OLEDs) . The planar benzoxazole core is known for its optoelectronic properties, and the specific substitution pattern with a 2-methyl and 5-amine group offers a defined handle for incorporating the unit into larger conjugated molecules. Substitution with a 2-phenyl or 2-ethyl analog would alter the electronic and physical properties of the final material, making the specific compound necessary.

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